Methazolamide

Description

METHAZOLAMIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1959 and is indicated for glaucoma and open-angle glaucoma and has 2 investigational indications.

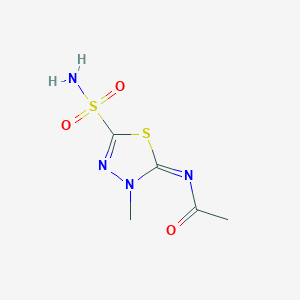

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOSMHQXBMRNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023281, DTXSID50901331 | |

| Record name | Methazolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_433 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855821 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Methazolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

CRYSTALS FROM WATER | |

CAS No. |

554-57-4, 1164547-86-7 | |

| Record name | Methazolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methazolamide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methazolamide, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1164547867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methazolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methazolamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methazolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methazolamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHAZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W733B0S9SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHAZOLAMIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA43GW06P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHAZOLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

213-214 °C | |

| Record name | Methazolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHAZOLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Crystal Structure of Methazolamide Bound to Carbonic Anhydrase II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of methazolamide bound to human carbonic anhydrase II (hCA II), a key interaction in the therapeutic management of glaucoma and other conditions. This document details the structural basis of this interaction, the experimental protocols used to determine the structure, and the quantitative data that defines the binding affinity.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Human carbonic anhydrase II (hCA II) is a well-characterized isoform and a prominent drug target. Methazolamide, a sulfonamide derivative, is a potent inhibitor of hCA II, and understanding its binding mechanism at an atomic level is crucial for the rational design of novel and more selective inhibitors. This guide focuses on the joint X-ray/neutron crystal structure of the hCA II-methazolamide complex, which provides unprecedented detail into the hydrogen-bonding network and solvent displacement upon drug binding.[1]

Quantitative Data

The following tables summarize the key quantitative data associated with the crystal structure and binding affinity of methazolamide to human carbonic anhydrase II.

Table 1: Crystallographic Data for the hCA II-Methazolamide Complex

| Parameter | Value | Reference |

| PDB ID | 5C8I | [2] |

| Resolution (Å) | 1.56 (X-ray), 2.2 (Neutron) | [1][2] |

| R-Value Work | 0.204 | [2] |

| R-Value Free | 0.221 | [2] |

| R-cryst (Neutron) | ~16.0% | [1] |

| Space Group | P2₁ | |

| Unit Cell Dimensions (Å, °) | a=42.7, b=41.8, c=72.9, α=90, β=104.6, γ=90 |

Table 2: Binding Affinity of Methazolamide for Carbonic Anhydrase Isoforms

| Isoform | Kᵢ (nM) | Reference |

| Human Carbonic Anhydrase II (hCA II) | 14 | [3] |

Experimental Protocols

The experimental procedures for the determination of the hCA II-methazolamide crystal structure are outlined below.

Protein Expression and Purification

Recombinant human carbonic anhydrase II was expressed in Escherichia coli BL21 (DE3) cells using a pET-32b plasmid vector. The purification process involved affinity chromatography, followed by size-exclusion chromatography to ensure a high degree of purity.

Crystallization

Crystals of the hCA II-methazolamide complex were grown using the hanging drop vapor diffusion method.

-

Protein Solution: Purified hCA II at a concentration of 10-20 mg/mL.

-

Precipitant Solution: 1.6 M sodium citrate, 50 mM Tris-HCl pH 8.0.

-

Procedure: Drops containing a 1:1 ratio of protein and precipitant solution were equilibrated against the precipitant solution at room temperature (298 K). Crystals typically appeared within five weeks. The crystals were then soaked overnight in a solution containing ~1 mM methazolamide. For neutron diffraction studies, the labile hydrogen atoms were exchanged with deuterium by vapor diffusion.[1]

X-ray and Neutron Data Collection

-

X-ray Diffraction: Data were collected at a synchrotron source. The crystals were cryo-protected before being flash-cooled in liquid nitrogen.

-

Neutron Diffraction: A large crystal (~0.7 mm³) was mounted in a quartz capillary. Data were collected at room temperature.

Structure Determination and Refinement

The structure was solved by molecular replacement using a previously determined structure of hCA II as a search model. The initial model was refined against the X-ray diffraction data, followed by joint refinement against both the X-ray and neutron data. This joint refinement allows for the accurate determination of hydrogen atom positions, providing a detailed view of the hydrogen-bonding network.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the key molecular interactions between methazolamide and carbonic anhydrase II.

References

- 1. Neutron structure of human carbonic anhydrase II in complex with methazolamide: mapping the solvent and hydrogen-bonding patterns of an effective clinical drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. carbonic-anhydrase-inhibitors-x-ray-crystallographic-structure-of-the-adduct-of-human-isozyme-ii-with-the-perfluorobenzoyl-analogue-of-methazolamide-implications-for-the-drug-design-of-fluorinated-inhibitors - Ask this paper | Bohrium [bohrium.com]

Methazolamide Pharmacodynamics in Cerebrospinal Fluid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methazolamide, a potent carbonic anhydrase inhibitor, plays a significant role in modulating cerebrospinal fluid (CSF) dynamics. This technical guide provides a comprehensive overview of the pharmacodynamics of methazolamide within the central nervous system, with a specific focus on its effects on CSF. The document details the drug's mechanism of action, presents quantitative data on its physiological effects from preclinical studies, and outlines detailed experimental protocols for investigating its activity. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of neurological therapeutics and CSF physiology.

Mechanism of Action

Methazolamide exerts its primary effect through the potent and reversible inhibition of carbonic anhydrase, an enzyme crucial for the production of cerebrospinal fluid.[1] Carbonic anhydrase catalyzes the hydration of carbon dioxide to carbonic acid, which then dissociates into hydrogen and bicarbonate ions. This process is fundamental to the secretion of ions and water by the choroid plexus, the primary site of CSF production.

By inhibiting carbonic anhydrase, methazolamide reduces the availability of protons for exchange with sodium ions and decreases the formation of bicarbonate, thereby diminishing the osmotic gradient that drives water secretion into the cerebral ventricles.[1] This leads to a reduction in the rate of CSF production, which in turn can lower intracranial pressure (ICP). Methazolamide's efficacy in this regard is underscored by its use in the management of conditions characterized by elevated intracranial pressure, such as idiopathic intracranial hypertension (IIH).[2]

Signaling Pathway of Methazolamide in CSF Production

The following diagram illustrates the signaling pathway through which methazolamide modulates CSF production at the level of the choroid plexus epithelial cells.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from preclinical studies investigating the effects of methazolamide on CSF dynamics.

Table 1: Effect of Intravenous Methazolamide on Cerebrospinal Fluid Flow in Cats

| Dose (mg/kg) | Mean CSF Flow (μL/min) | % Inhibition of Carbonic Anhydrase (Estimated) |

| Control | 21.7 | 0% |

| 10 | Not significantly decreased | < 99.95% |

| 30 | 9 - 11 | ≥ 99.95% |

| Data sourced from a study in anesthetized cats.[3] |

Table 2: Pharmacokinetic Parameters of Methazolamide in Humans (Oral Administration)

| Parameter | Value |

| Peak Plasma Concentration (Cmax) at 50 mg BID | 5.1 mcg/mL[4] |

| Area Under the Curve (AUC) at 50 mg BID | 2571 mcg.min/mL[4] |

| Plasma Half-life | ~14 hours[5] |

| Protein Binding | ~55%[5] |

| Volume of Distribution (Varea/F) | 17 - 23 L[4] |

| Note: While methazolamide achieves high concentrations in the CSF, specific quantitative values in human CSF from clinical trials are not readily available in the public domain.[4][5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of methazolamide's pharmacodynamics in CSF.

In Vivo Measurement of CSF Production: Ventriculo-Cisternal Perfusion

This technique is a widely used method for quantifying the rate of CSF formation.

Objective: To measure the rate of CSF production in an animal model following the administration of methazolamide.

Materials:

-

Anesthetized animal model (e.g., cat, rat)

-

Stereotaxic apparatus

-

Infusion pump

-

Inflow cannula (for lateral ventricle)

-

Outflow cannula (for cisterna magna)

-

Artificial CSF (aCSF)

-

Inulin or other suitable marker

-

Spectrophotometer or appropriate detector for the marker

Procedure:

-

Anesthetize the animal and mount it in a stereotaxic frame.

-

Surgically expose the skull and cisterna magna.

-

Using stereotaxic coordinates, insert the inflow cannula into a lateral ventricle.

-

Insert the outflow cannula into the cisterna magna.

-

Begin perfusion of aCSF containing a known concentration of a marker (e.g., inulin) at a constant rate through the inflow cannula.

-

Collect the perfusate from the outflow cannula at timed intervals.

-

Administer methazolamide (intravenously or intraperitoneally) at the desired dose.

-

Continue collecting perfusate samples at timed intervals post-drug administration.

-

Measure the concentration of the marker in the collected perfusate samples.

-

Calculate the rate of CSF formation (Vf) using the following formula: Vf = Vi * ((Ci - Co) / Co) Where:

-

Vf = rate of CSF formation

-

Vi = rate of infusion of aCSF

-

Ci = concentration of the marker in the infusate

-

Co = concentration of the marker in the collected perfusate

-

Workflow Diagram:

In Vitro Model: Primary Culture of Choroid Plexus Epithelial Cells

This model allows for the direct investigation of methazolamide's effects on the cellular machinery of CSF secretion.

Objective: To culture primary choroid plexus epithelial cells to study the transport and barrier functions in the presence of methazolamide.

Materials:

-

Choroid plexus tissue from a suitable animal model (e.g., rat pups)

-

Dissection medium (e.g., Hank's Balanced Salt Solution)

-

Enzymatic digestion solution (e.g., pronase, trypsin)

-

Cell culture medium (e.g., DMEM/F12 supplemented with serum and growth factors)

-

Cell culture plates or transwell inserts

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Aseptically dissect the choroid plexus tissue from the ventricles of the brain.

-

Mince the tissue into small fragments.

-

Digest the tissue fragments with an enzymatic solution to dissociate the cells.

-

Neutralize the enzyme and centrifuge the cell suspension to pellet the cells.

-

Resuspend the cells in culture medium and plate them onto culture plates or transwell inserts.

-

Incubate the cells at 37°C in a 5% CO₂ atmosphere, changing the medium every 2-3 days.

-

Once a confluent monolayer is formed, the cells can be used for transport studies.

-

To assess the effect of methazolamide, the drug can be added to the apical or basolateral side of the transwell, and the transport of specific ions or water can be measured.

Biochemical Assay: Carbonic Anhydrase Activity

This assay quantifies the inhibitory effect of methazolamide on its target enzyme.

Objective: To measure the activity of carbonic anhydrase in choroid plexus tissue homogenates in the presence and absence of methazolamide.

Materials:

-

Choroid plexus tissue

-

Homogenization buffer (e.g., Tris-HCl)

-

Substrate solution (p-nitrophenyl acetate)

-

Spectrophotometer

-

Methazolamide solutions of varying concentrations

Procedure:

-

Homogenize the choroid plexus tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate to remove cellular debris.

-

The supernatant containing the carbonic anhydrase is used for the assay.

-

In a multi-well plate, add the tissue supernatant, buffer, and varying concentrations of methazolamide.

-

Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

-

Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate to p-nitrophenol, which is a colored product.

-

Measure the rate of formation of p-nitrophenol by monitoring the absorbance at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer.

-

Calculate the carbonic anhydrase activity and the IC50 value for methazolamide.

Workflow Diagram:

Continuous Intracranial Pressure (ICP) Monitoring

This method provides real-time data on the physiological effects of methazolamide on intracranial pressure.

Objective: To continuously monitor intracranial pressure in an animal model before and after the administration of methazolamide.

Materials:

-

Anesthetized animal model

-

ICP monitoring probe (e.g., fiber optic, strain gauge)

-

Data acquisition system

-

Surgical drill

Procedure:

-

Anesthetize the animal and secure its head in a stereotaxic frame.

-

Create a burr hole in the skull over a non-eloquent area of the brain.

-

Carefully insert the ICP monitoring probe into the epidural, subdural, or intraparenchymal space.

-

Secure the probe in place.

-

Connect the probe to the data acquisition system and begin recording baseline ICP.

-

Administer methazolamide to the animal.

-

Continue to monitor and record ICP to observe the drug's effect over time.

Conclusion

Methazolamide is a well-established inhibitor of carbonic anhydrase that effectively reduces cerebrospinal fluid production and, consequently, intracranial pressure. This technical guide has provided a detailed overview of its pharmacodynamics in the CSF, supported by quantitative data and comprehensive experimental protocols. The methodologies outlined herein offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of methazolamide and other carbonic anhydrase inhibitors in the management of neurological disorders associated with altered CSF dynamics. Further research focusing on quantifying methazolamide concentrations directly within the human CSF and correlating these with clinical outcomes will be invaluable in optimizing its therapeutic use.

References

- 1. Micro-method for the measurement of carbonic anhydrase activity in cellular homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Activity Assay [protocols.io]

- 4. Transport Across the Choroid Plexus: How to Culture Choroid Plexus Cells and Establish a Functional Assay System | Springer Nature Experiments [experiments.springernature.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. mdpi.com [mdpi.com]

In Vitro Characterization of Methazolamide's Erythrocyte Distribution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of methazolamide's distribution within erythrocytes. Methazolamide, a carbonic anhydrase inhibitor, exhibits significant sequestration into red blood cells (RBCs), a critical factor influencing its pharmacokinetic and pharmacodynamic profile.[1][2] Understanding the kinetics and extent of this distribution is paramount for accurate drug development and dosing regimen design.[3] This document outlines the key quantitative parameters of methazolamide's interaction with erythrocytes, detailed experimental protocols for its characterization, and visual representations of the underlying processes and workflows.

Quantitative Data Summary

The distribution of methazolamide into erythrocytes is primarily driven by its binding to two isozymes of carbonic anhydrase: a low-affinity, high-capacity site (CA-I) and a high-affinity, low-capacity site (CA-II).[4] The following tables summarize the key binding and kinetic parameters determined from in vitro studies conducted at physiological temperature (37°C) and pH (7.4).[4]

Table 1: Equilibrium Binding Parameters of Methazolamide in Human Erythrocytes [4]

| Parameter | Description | Value (Mean ± SD) |

| Ka1 | Association constant for the low-affinity site (CA-I) | 0.0017 ± 0.00022 µM-1 |

| nM1 | Concentration of low-affinity binding sites (CA-I) | 636 ± 5.23 µM |

| Ka2 | Association constant for the high-affinity site (CA-II) | 0.46 ± 0.0083 µM-1 |

| nM2 | Concentration of high-affinity binding sites (CA-II) | 80.9 ± 0.389 µM |

Table 2: Kinetic Parameters of Methazolamide Transport and Binding in Human Erythrocytes [4]

| Parameter | Description | Value (Mean ± SD) |

| RBC Membrane Permeability | Rate of passive diffusion across the erythrocyte membrane | 0.0102 ± 0.000618 cm/min |

| k1 | Association rate constant for the low-affinity site (CA-I) | 0.0022 ± 0.00020 ml/µg-min |

| k-1 | Dissociation rate constant for the low-affinity site (CA-I) | 0.254 ± 0.0213 min-1 |

| k2 | Association rate constant for the high-affinity site (CA-II) | 3.1 ± 0.035 ml/µg-min |

| k-2 | Dissociation rate constant for the high-affinity site (CA-II) | 1.59 ± 0.0358 min-1 |

Signaling Pathways and Logical Relationships

The interaction of methazolamide with erythrocytes involves a series of sequential steps, from partitioning into the blood compartments to binding with its intracellular targets.

Experimental Protocols

The following sections provide detailed methodologies for the in vitro characterization of methazolamide's erythrocyte distribution.

Blood-to-Plasma Partitioning Assay

This assay determines the equilibrium distribution of methazolamide between red blood cells and plasma.

Methodology:

-

Blood Collection: Obtain fresh whole blood from human or animal species in tubes containing an anticoagulant (e.g., K2EDTA).

-

Drug Fortification: Spike the whole blood with methazolamide at three different concentrations.

-

Incubation: Incubate the samples at 37°C for a predetermined time (e.g., 60 minutes) to allow for equilibration.[4][5]

-

Sample Collection: At the end of the incubation, take an aliquot of the whole blood. Centrifuge the remaining blood to separate the plasma and collect a plasma aliquot.

-

Sample Analysis: Determine the concentration of methazolamide in both the whole blood and plasma samples using a validated HPLC method.

-

Calculation: The blood-to-plasma ratio (Rb) is calculated as the concentration of methazolamide in whole blood divided by its concentration in plasma.

Erythrocyte Uptake and Binding Kinetics

This experiment characterizes the rate of methazolamide uptake into erythrocytes and its binding to intracellular components.

Methodology:

-

Erythrocyte Preparation: Obtain fresh whole blood and isolate erythrocytes by centrifugation. Wash the cells multiple times with an isotonic buffer (e.g., phosphate-buffered saline, pH 7.4) to remove plasma proteins and other blood components.

-

Uptake Initiation: Resuspend the washed erythrocytes in buffer at a known hematocrit. Initiate the uptake by adding a known concentration of methazolamide. The incubation is carried out at 37°C.[4]

-

Time-Course Sampling: At various time points, collect aliquots of the cell suspension.

-

Separation: Rapidly separate the erythrocytes from the buffer. This can be achieved by centrifuging the aliquots through a layer of silicone oil, which allows for the rapid pelleting of the cells while leaving the buffer on top.

-

Concentration Analysis: Analyze the concentration of methazolamide in the supernatant (buffer) using HPLC.

-

Kinetic Modeling: The rate of erythrocyte uptake is determined by modeling the biphasic decline of the methazolamide concentration in the buffer over time.[4] This modeling allows for the estimation of the RBC membrane permeability and the association and dissociation rate constants for the intracellular binding sites.[4]

High-Performance Liquid Chromatography (HPLC) Analysis of Methazolamide

This method is used for the quantitative determination of methazolamide in biological matrices such as whole blood, plasma, and buffer.[2]

Sample Preparation: [2]

-

Liquid-Liquid Extraction: To a sample of whole blood, plasma, or buffer, add ethyl acetate to extract methazolamide.

-

Washing: Wash the ethyl acetate layer with a phosphate buffer (pH 8.0).

-

Back Extraction: Back-extract methazolamide into a glycine buffer (pH 10.0).

-

Final Wash: Wash the glycine buffer layer with ether.

-

Injection: Inject the final aqueous sample onto the HPLC system.

Chromatographic Conditions: [2]

-

Column: C-18, 5 µm reverse-phase column.

-

Mobile Phase: 0.05 M sodium acetate (pH 4.0) and acetonitrile (80:20 v/v).

-

Detection: UV detection at a wavelength of 285 nm.

-

Quantification: The assay should be validated with linear calibration curves over the expected concentration range in the experimental samples.[2]

Conclusion

The in vitro characterization of methazolamide's distribution in erythrocytes is a critical component in understanding its overall pharmacology. The significant binding to carbonic anhydrase within these cells leads to a prolonged residence time in the body.[4] The methodologies and quantitative data presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate and model the behavior of methazolamide and other compounds with high affinity for erythrocytes. Accurate characterization of these interactions is essential for predicting in vivo pharmacokinetic behavior and optimizing therapeutic outcomes.

References

- 1. bioivt.com [bioivt.com]

- 2. researchgate.net [researchgate.net]

- 3. Drug transport by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of methazolamide concentrations in human biological fluids using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Partition in Red Blood Cells | Springer Nature Experiments [experiments.springernature.com]

Physicochemical Properties of Methazolamide for Topical Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Methazolamide and their implications for the development of effective topical drug delivery systems. Methazolamide, a potent carbonic anhydrase inhibitor, is primarily used to reduce elevated intraocular pressure in conditions like glaucoma.[1][2] However, its systemic administration can lead to undesirable side effects, prompting the investigation of topical formulations to deliver the drug directly to the eye, thereby enhancing bioavailability and minimizing systemic exposure.[3]

Core Physicochemical Properties of Methazolamide

A thorough understanding of Methazolamide's physicochemical characteristics is fundamental to designing a successful topical formulation. These properties influence its solubility, stability, and ability to permeate biological membranes like the cornea.

| Property | Value | Source |

| Molecular Formula | C5H8N4O3S2 | [4][5][6][7] |

| Molecular Weight | 236.27 g/mol | [4][7][8][9] |

| Melting Point | 205-214 °C | [4][5][6][8] |

| pKa | 7.30 | [4][5][6][8] |

| Water Solubility | Very slightly soluble (0.999 g/L to 2.835 g/L at 25°C) | [5][6][8] |

| Log P (Octanol/Water) | 0.1 | [9] |

| Appearance | White to slightly yellow crystalline powder | [5][6] |

The low water solubility of Methazolamide presents a significant challenge for developing aqueous topical formulations like eye drops. Its pKa of 7.30 indicates that it is a weak acid, and its ionization state, which affects solubility, will change with pH.[3] The partition coefficient (Log P) of 0.1 suggests that Methazolamide has a relatively balanced hydrophilic-lipophilic nature.[9] While this balance is crucial for membrane permeation, formulation strategies are often required to enhance its solubility and bioavailability.

Mechanism of Action in Glaucoma

Methazolamide lowers intraocular pressure by inhibiting the enzyme carbonic anhydrase in the ciliary processes of the eye.[2][10] This inhibition reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor.[1][10]

Experimental Protocols for Topical Formulation Development

The development of a topical Methazolamide formulation involves several key experimental stages, from preparation to in vitro and in vivo evaluation.

Formulation Preparation: Liposomal In-Situ Gel

One promising approach to enhance the topical delivery of Methazolamide is through a liposomal in-situ gel.[11]

Methodology:

-

Liposome Preparation (Lipid Film Hydration Method):

-

Dissolve Methazolamide, lecithin, and cholesterol in an organic solvent (e.g., chloroform-methanol mixture).

-

Evaporate the organic solvent under reduced pressure to form a thin lipid film on the inner wall of a round-bottom flask.

-

Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation to form a liposomal suspension.

-

Sonicate the suspension to reduce the particle size of the liposomes.[11]

-

-

In-Situ Gel Formulation:

-

Disperse a gelling agent, such as Carbopol 934, in deionized water.

-

Incorporate the prepared Methazolamide-loaded liposomal suspension into the gel base with continuous stirring.

-

Adjust the pH to approximately 7.1 using a suitable agent (e.g., triethanolamine) to form the in-situ gel.[11]

-

In Vitro Drug Release and Permeation Studies

Franz Diffusion Cell Setup:

-

Apparatus: A Franz diffusion cell is a standard apparatus used for in vitro permeation studies.[12]

-

Membrane: Excised animal skin (e.g., porcine or rat skin) or a synthetic membrane is mounted between the donor and receptor compartments of the diffusion cell.[13][14][15]

-

Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate buffer, pH 7.4) and maintained at 37°C with constant stirring to ensure sink conditions.

-

Procedure:

-

The formulated Methazolamide preparation is placed in the donor compartment in contact with the membrane.

-

At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis.

-

The withdrawn volume is replaced with fresh receptor medium to maintain a constant volume.

-

The concentration of Methazolamide in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

-

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

Typical HPLC Parameters:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where Methazolamide shows maximum absorbance.

-

Quantification: The concentration of Methazolamide is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of the drug.

Relationship Between Physicochemical Properties and Topical Delivery

The suitability of Methazolamide for topical delivery is a complex interplay of its physicochemical properties.

Novel Formulation Strategies

To overcome the challenges posed by Methazolamide's low water solubility, various advanced formulation strategies have been explored:

-

Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like Methazolamide, improving their stability and ocular residence time.[3]

-

Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility and allowing for the formulation of eye drops.[16]

-

In-Situ Gels: These formulations are administered as a liquid but undergo a phase transition to a gel upon instillation into the eye, increasing the contact time and drug absorption.

-

Calcium Phosphate Nanoparticles: These inorganic nanoparticles have been used to encapsulate Methazolamide, showing enhanced efficacy in lowering intraocular pressure in animal models.[17]

Conclusion

While Methazolamide's inherent physicochemical properties, particularly its low aqueous solubility, present formulation challenges, its potential as a topically delivered anti-glaucoma agent is significant. Advanced formulation strategies such as liposomal in-situ gels, solid lipid nanoparticles, and cyclodextrin complexation have shown promise in overcoming these limitations. By leveraging a deep understanding of its physicochemical characteristics and employing innovative drug delivery technologies, it is possible to develop effective and patient-compliant topical Methazolamide formulations for the management of glaucoma. Further research and development in this area are crucial to translate these promising laboratory findings into clinical applications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methazolamide [drugfuture.com]

- 5. aapharma.ca [aapharma.ca]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Methazolamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Methazolamide CAS#: 554-57-4 [m.chemicalbook.com]

- 9. Methazolamide | C5H8N4O3S2 | CID 4100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Methazolamide? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dovepress.com [dovepress.com]

- 15. Transdermal Permeation of Drugs in Various Animal Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methazolamide 1% in cyclodextrin solution lowers IOP in human ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Exploring the Diuretic Effect of Methazolamide at a Molecular Level: A Technical Guide

Executive Summary

Methazolamide, a potent carbonic anhydrase inhibitor, is primarily utilized in the management of glaucoma due to its efficacy in reducing intraocular pressure. However, it also exerts a mild and transient diuretic effect, which is a direct consequence of its mechanism of action within the renal tubules. This technical guide provides an in-depth exploration of the molecular underpinnings of Methazolamide's diuretic action. It details the inhibition of carbonic anhydrase in the proximal convoluted tubule, the subsequent alterations in electrolyte and water reabsorption, and the resultant changes in urine composition. This document summarizes key quantitative data, outlines detailed experimental protocols for evaluating diuretic effects, and provides visual representations of the core molecular pathways and experimental workflows, tailored for researchers, scientists, and professionals in drug development.

Introduction

Methazolamide is a sulfonamide derivative and a member of the carbonic anhydrase inhibitor class of drugs.[1] Its principal therapeutic application is the reduction of elevated intraocular pressure in conditions such as open-angle glaucoma.[2] The diuretic properties of Methazolamide are considered a secondary, and often transient, effect.[1][3] Unlike primary diuretics, its action is self-limiting due to the induction of metabolic acidosis.[4] Understanding the molecular basis of this diuretic effect is crucial for comprehending its complete pharmacological profile and potential secondary applications or side effects. This guide will dissect the mechanism from the molecular to the physiological level.

Molecular Mechanism of Diuresis

The diuretic effect of Methazolamide originates from its inhibition of carbonic anhydrase, particularly within the proximal convoluted tubule (PCT) of the kidney.

The Role of Carbonic Anhydrase in the Proximal Tubule

Under normal physiological conditions, the enzyme carbonic anhydrase is critical for the reabsorption of approximately 85% of the filtered bicarbonate (HCO₃⁻). This process involves two isoforms of the enzyme: the membrane-bound (type IV) and the cytoplasmic (type II).

-

Luminal Reaction: Hydrogen ions (H⁺) are secreted into the tubular lumen via the Sodium-Hydrogen Exchanger (NHE3). This H⁺ combines with filtered HCO₃⁻ to form carbonic acid (H₂CO₃).

-

Conversion to CO₂: Luminal, membrane-bound carbonic anhydrase IV rapidly catalyzes the dehydration of H₂CO₃ into carbon dioxide (CO₂) and water (H₂O).

-

Reabsorption and Intracellular Reaction: CO₂ and H₂O readily diffuse across the apical membrane into the PCT epithelial cell. Inside the cell, cytoplasmic carbonic anhydrase II catalyzes the reverse reaction, hydrating CO₂ to reform H₂CO₃.

-

Bicarbonate Reabsorption: H₂CO₃ dissociates into H⁺ and HCO₃⁻. The H⁺ is recycled back into the lumen by NHE3, while the HCO₃⁻ is transported across the basolateral membrane into the interstitium, completing its reabsorption.

Inhibition by Methazolamide

Methazolamide non-competitively and reversibly inhibits both the membrane-bound and cytoplasmic carbonic anhydrase enzymes.[5] This inhibition disrupts the entire bicarbonate reabsorption cascade:

-

Reduced H₂CO₃ Dehydration: In the lumen, the inhibition of carbonic anhydrase IV slows the conversion of H₂CO₃ to CO₂ and H₂O.

-

Reduced H⁺ Availability: Inside the cell, the inhibition of carbonic anhydrase II reduces the production of H⁺ and HCO₃⁻. This depletion of intracellular H⁺ lessens the driving force for the Na⁺/H⁺ exchanger (NHE3).

Downstream Effects on Ion and Water Transport

The enzymatic blockade by Methazolamide leads directly to diuresis through the following downstream effects:

-

Increased Bicarbonate Excretion: With reduced H⁺ secretion and slower H₂CO₃ breakdown, bicarbonate is "trapped" in the tubular lumen and excreted in the urine. This is the primary cause of the diuretic effect.[5]

-

Increased Sodium Excretion: The reduced activity of the Na⁺/H⁺ exchanger leads to a modest increase in the luminal concentration of sodium, which is then excreted.

-

Increased Potassium Excretion: The increased delivery of sodium and bicarbonate to the distal nephron promotes potassium secretion into the lumen in exchange for sodium reabsorption.

-

Water Excretion: The retention of osmotically active particles (primarily NaHCO₃) in the renal tubules obligates the retention of water, leading to an increase in urine volume.[5]

-

Urine Alkalinization: The significant increase in bicarbonate excretion raises the pH of the urine.[3][6]

Caption: Molecular mechanism of Methazolamide-induced diuresis in the proximal tubule.

Pharmacodynamic & Quantitative Effects

The diuretic effect of Methazolamide is characterized as weak and transient.[3] The body compensates for the renal bicarbonate loss by developing a mild metabolic acidosis, which reduces the amount of bicarbonate filtered by the glomerulus, thereby diminishing the drug's effect over 3 to 4 days of continuous administration.[6]

Data Presentation

While comprehensive dose-response data for Methazolamide's diuretic effect is not extensively tabulated in the literature, the following table summarizes its known quantitative and qualitative impacts on urine and plasma composition.

| Parameter | Effect of Methazolamide Administration | Reference |

| Urine Volume | Mild, transient increase | [1][3] |

| Urine pH | Increased (Alkaline) | [3][6] |

| Urinary Bicarbonate (HCO₃⁻) | Markedly Increased | [6][7] |

| Urinary Sodium (Na⁺) | Mildly Increased | [3][6] |

| Urinary Potassium (K⁺) | Mildly Increased (especially initially) | [3][6] |

| Urinary Chloride (Cl⁻) | Minimal Change or Mild Increase | [3][6] |

| Urinary Citrate | Decreased by ~40% (at 100 mg q8h) | [3][6] |

| Urinary Uric Acid | Decreased by ~36% (in first 24h) | [3] |

| Plasma Bicarbonate | Decreased (leading to metabolic acidosis) | [3][6] |

| Plasma Potassium | Potential for decrease (Hypokalemia) | [7] |

Experimental Protocols for Diuretic Effect Evaluation

Standardized preclinical protocols are essential for quantifying the diuretic activity of compounds like Methazolamide. The following describes a typical in vivo methodology using a rat model.

In Vivo Diuretic Activity Assay in a Rat Model

Objective: To quantify the effects of Methazolamide on urine volume and electrolyte excretion in rats.

Materials:

-

Animals: Male Wistar albino rats (150-200g).

-

Housing: Metabolic cages designed for the separation and collection of urine and feces.[8][9]

-

Vehicle: 0.9% NaCl solution (Normal Saline).

-

Test Compound: Methazolamide.

-

Reference (Positive Control): Furosemide (e.g., 10 mg/kg).

-

Equipment: Oral gavage needles, graduated measuring cylinders, flame photometer, pH meter.

Methodology:

-

Acclimatization & Fasting:

-

Grouping:

-

Divide animals into at least three groups (n=6 per group):

-

Group I (Control): Receives vehicle only (e.g., Normal Saline).

-

Group II (Test): Receives Methazolamide suspended in vehicle (e.g., 50 mg/kg, p.o.).

-

Group III (Reference): Receives Furosemide in vehicle (e.g., 10 mg/kg, p.o.).

-

-

-

Hydration and Dosing:

-

Urine Collection:

-

Sample Analysis:

-

Urine Volume: Measure the total volume of urine collected for each animal using a graduated measuring cylinder.

-

Urine pH: Determine the pH of the pooled urine sample from each group using a calibrated pH meter.

-

Electrolyte Concentration: Centrifuge the urine samples to remove any contaminants. Analyze the supernatant for Sodium (Na⁺) and Potassium (K⁺) concentrations using a flame photometer. Chloride (Cl⁻) can be measured via titration or an ion-selective electrode.

-

-

Data Analysis:

-

Calculate the mean urine output and electrolyte excretion for each group.

-

Statistical significance between the test and control groups is typically determined using a Student's t-test or ANOVA.

-

The diuretic activity can be expressed as the ratio of the mean urine volume of the test group to that of the control group.

-

Caption: Experimental workflow for evaluating the diuretic activity of Methazolamide in a rat model.

Summary and Conclusion

The diuretic effect of Methazolamide is a direct, albeit secondary, consequence of its primary mechanism as a carbonic anhydrase inhibitor. By disrupting the reabsorption of bicarbonate in the proximal renal tubule, it causes a cascade of events leading to increased urinary excretion of sodium, bicarbonate, potassium, and water. This results in a weak, self-limiting diuresis and the production of alkaline urine. While not suitable as a primary diuretic agent, a thorough understanding of this molecular pathway is essential for drug development professionals and researchers to fully appreciate the complete pharmacological profile, potential drug interactions, and side effects, such as electrolyte imbalances, associated with Methazolamide therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Potentiation of the Effect of Thiazide Derivatives by Carbonic Anhydrase Inhibitors: Molecular Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METHAZOLAMIDE TABLETS USP 25 mg and 50 mg Rx Only [dailymed.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. aapharma.ca [aapharma.ca]

- 7. Methazolamide (Neptazane) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 8. drnaitiktrivedi.com [drnaitiktrivedi.com]

- 9. rjptsimlab.com [rjptsimlab.com]

- 10. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]

- 11. ijpp.com [ijpp.com]

The Discovery of Methazolamide's Role in Tau Protein Clearance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent groundbreaking research has identified the existing glaucoma medication, methazolamide, as a potent facilitator of tau protein clearance, a critical pathological hallmark in a range of neurodegenerative disorders known as tauopathies, including Alzheimer's disease. This discovery, stemming from a large-scale screen of over 1,400 clinically approved compounds, has unveiled a novel therapeutic avenue for these debilitating conditions. This technical guide provides an in-depth analysis of the pivotal study published in Nature Chemical Biology, "Carbonic anhydrase inhibition ameliorates tau toxicity via enhanced tau secretion"[1][2]. It summarizes the key quantitative findings, details the experimental methodologies employed, and visualizes the core signaling pathways and workflows. The repurposing of methazolamide, a drug with a well-established safety profile, offers the potential for an accelerated path to clinical trials.[2]

Introduction

Tauopathies are a class of neurodegenerative diseases characterized by the intracellular aggregation of hyperphosphorylated tau protein, leading to neuronal dysfunction and cell death.[1][3] The development of effective pharmacological interventions has been a significant challenge. A promising strategy to expedite drug discovery is the repurposing of existing, clinically approved drugs.[3] Researchers at the UK Dementia Research Institute at the University of Cambridge undertook a comprehensive in vivo screen of over 1,400 such compounds using a transgenic zebrafish model of tauopathy.[1][3][4] This unbiased approach led to the identification of carbonic anhydrase inhibitors, with methazolamide being a key example, as potent enhancers of tau protein clearance.[1][2]

This guide will dissect the core findings of this research, presenting the quantitative data in a structured format, providing detailed experimental protocols for replication and further investigation, and illustrating the underlying biological mechanisms through signaling pathway and workflow diagrams.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study, demonstrating the efficacy of methazolamide and other carbonic anhydrase inhibitors in reducing tau pathology in both zebrafish and mouse models.

Table 1: Efficacy of Carbonic Anhydrase Inhibitors in Zebrafish Tauopathy Models

| Animal Model | Compound | Concentration | Outcome Measure | Result | Statistical Significance |

| Transgenic Zebrafish (expressing human wild-type tau in the retina) | Methazolamide | 1 µM | Tau Protein Levels | Significant reduction | p < 0.05 |

| Transgenic Zebrafish (expressing human wild-type tau in the retina) | Methazolamide | 1 µM | Photoreceptor Degeneration | Ameliorated | p < 0.01 |

| Transgenic Zebrafish (expressing human P301S mutant tau) | Methazolamide | 1 µM | Neuronal Survival | Increased | p < 0.001 |

Table 2: Efficacy of Methazolamide in a Mouse Tauopathy Model

| Animal Model | Treatment | Duration | Outcome Measure | Result | Statistical Significance |

| P301S Tau Transgenic Mice | Methazolamide | 4 months | Total Tau Levels (brain) | Significantly reduced | p < 0.05 |

| P301S Tau Transgenic Mice | Methazolamide | 4 months | Phosphorylated Tau Levels (brain) | Significantly reduced | p < 0.01 |

| P301S Tau Transgenic Mice | Methazolamide | 4 months | Neuronal Survival (hippocampus) | Increased | p < 0.05 |

| P301S Tau Transgenic Mice | Methazolamide | 4 months | Cognitive Performance (memory tasks) | Improved | p < 0.05 |

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the study.

Zebrafish Models and Drug Screening

-

Zebrafish Lines: Transgenic zebrafish expressing human wild-type tau or the P301S mutant tau under the control of a rhodopsin promoter (for retinal expression) were utilized.[3] These models exhibit progressive neurodegeneration, making them suitable for in vivo screening.

-

Drug Administration: Zebrafish larvae were exposed to the library of 1,437 clinically approved compounds at a concentration of 10 µM in their aqueous environment.[5]

-

High-Throughput Imaging and Analysis: Retinal photoreceptor degeneration was quantified using automated fluorescence microscopy and image analysis software.

Mouse Model and Treatment

-

Mouse Line: The study used a genetically engineered mouse model carrying the P301S human disease-causing mutation in the tau gene, which leads to the progressive accumulation of tau aggregates in the brain.[2][4]

-

Methazolamide Administration: Methazolamide was administered to the mice intraperitoneally.

-

Behavioral Assays: Cognitive function, particularly memory, was assessed using standardized behavioral tasks.[2]

Biochemical Analysis of Tau Protein

-

Western Blotting: Brain tissue from the mouse models was homogenized and subjected to Western blot analysis to quantify the levels of total and phosphorylated tau protein. Specific antibodies targeting different tau epitopes were used for detection.

-

Immunohistochemistry: Brain sections were stained with antibodies against tau to visualize the localization and abundance of tau aggregates.

Lysosomal Exocytosis Assay

-

Cell Culture Model: Human neuroblastoma cells (SH-SY5Y) were used to investigate the mechanism of tau clearance.

-

Lysosomal Staining: Lysosomes were visualized using fluorescent dyes or antibodies against lysosomal membrane proteins.

-

Microscopy: Live-cell imaging and confocal microscopy were used to track the movement of lysosomes to the cell periphery and their fusion with the plasma membrane upon treatment with methazolamide.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described in the research.

Caption: Signaling pathway of methazolamide-induced tau clearance.

Caption: Experimental workflow for the discovery of methazolamide's effect on tau.

Mechanism of Action

The research elucidated a novel mechanism for tau clearance induced by carbonic anhydrase inhibition. Methazolamide, by inhibiting carbonic anhydrase, alters the intracellular pH.[2][4] This change in acidity appears to trigger the translocation of lysosomes, the cell's primary waste disposal units, from their typical perinuclear location to the cell periphery.[4][6] At the cell surface, these lysosomes fuse with the plasma membrane and release their contents, including aggregated tau protein, into the extracellular space through a process known as lysosomal exocytosis.[1][2] This "spitting out" of tau aggregates effectively clears the toxic protein from the neuron.[4][6]

Conclusion and Future Directions

The identification of methazolamide as a promoter of tau protein clearance represents a significant advancement in the field of neurodegenerative disease research.[2] The use of an in vivo screening model, the zebrafish, was instrumental in this discovery, highlighting the power of whole-organism-based drug discovery.[3] The validation of these findings in a mouse model of tauopathy further strengthens the therapeutic potential of this approach.[2]

Given that methazolamide is an FDA-approved drug with a well-characterized safety profile, the path to clinical trials for its use in tauopathies could be significantly accelerated.[2] Future research will likely focus on optimizing dosing strategies, further elucidating the molecular details of the lysosomal exocytosis pathway, and expanding the investigation of carbonic anhydrase inhibitors to other proteinopathies. The findings from this seminal study offer a beacon of hope for the development of novel and effective treatments for Alzheimer's disease and other devastating tau-related neurodegenerative disorders.

References

- 1. Carbonic anhydrase inhibition ameliorates tau toxicity via enhanced tau secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Carbonic anhydrase inhibition ameliorates tau toxicity via enhanced tau secretion | Cambridge Institute for Medical Research [cimr.cam.ac.uk]

- 4. Glaucoma drug shows promise against neurodegenerative diseases, animal studies suggest | University of Cambridge [cam.ac.uk]

- 5. news-medical.net [news-medical.net]

- 6. news-medical.net [news-medical.net]

Methodological & Application

Application Note: Quantification of Methazolamide in Human Plasma and Whole Blood by HPLC-UV

AN-HPLC-MTZ-001

Introduction

Methazolamide is a carbonic anhydrase inhibitor used in the therapeutic management of glaucoma.[1] Due to its tendency to distribute readily into red blood cells, pharmacokinetic assessments require its quantification in both plasma and whole blood to accurately characterize its disposition.[1] This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of methazolamide concentrations in human plasma and whole blood. The described method is suitable for clinical trial monitoring, pharmacokinetic studies, and other research applications.

Principle

The analytical method involves the extraction of methazolamide from biological matrices (plasma or whole blood) using a liquid-liquid extraction (LLE) procedure. The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, and detection is performed by UV spectrophotometry at 285 nm.[1] This method provides a reliable and reproducible approach for the quantification of methazolamide.

Experimental Protocols

1. Materials and Reagents

-

Methazolamide reference standard

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Sodium acetate

-

Glycine

-

Phosphoric acid

-

Deionized water

-

Human plasma (drug-free)

-

Human whole blood (drug-free)

2. Instrumentation

-

HPLC system with a UV detector

-

C18 reversed-phase column (5 µm particle size)

-

Data acquisition and processing software

-

Analytical balance

-

pH meter

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

3. Preparation of Solutions

-

Mobile Phase: Prepare a 0.05 M sodium acetate solution, adjust the pH to 4.0 with phosphoric acid, and mix with acetonitrile in a 80:20 (v/v) ratio.[1] Filter and degas the mobile phase before use.

-

Stock Solution: Accurately weigh and dissolve methazolamide reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired calibration range.

4. Sample Preparation

The sample preparation involves a liquid-liquid extraction procedure as outlined below.[1]

5. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase, 5 µm particle size |

| Mobile Phase | 0.05 M Sodium Acetate (pH 4.0) : Acetonitrile (80:20, v/v)[1] |

| Flow Rate | 1.0 mL/min (Typical, may require optimization) |

| Injection Volume | 20 µL (Typical, may require optimization) |

| Column Temperature | Ambient |

| Detection | UV at 285 nm[1] |

6. Method Validation

The method was validated according to established guidelines for bioanalytical method validation. The key parameters evaluated are summarized below.

Data Presentation

The quantitative performance of the HPLC method for methazolamide is summarized in the following tables.

Table 1: Chromatographic and Calibration Data

| Parameter | Value |

| Retention Time | Varies based on specific column and conditions |

| Linearity Range | 1 to 100 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Precision and Accuracy Data

| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC | < 8%[1] | < 8%[1] | Within ±15% |

| Medium QC | < 8%[1] | < 8%[1] | Within ±15% |

| High QC | < 8%[1] | < 8%[1] | Within ±15% |

| The coefficients of variation for both interday and intraday reproducibility studies were reported to be less than 8%, with a range of 3.1-7.9%.[1] |

Table 3: Recovery and Sensitivity Data

| Parameter | Value |

| Extraction Recovery | Consistent and reproducible |

| Limit of Detection (LOD) | To be determined based on signal-to-noise ratio |

| Limit of Quantification (LOQ) | 1 µg/mL |

Conclusion

The described HPLC-UV method provides a reliable, sensitive, and specific approach for the quantification of methazolamide in human plasma and whole blood. The method has been validated over a clinically relevant concentration range and demonstrates acceptable precision and accuracy.[1] This application note and protocol can be effectively implemented in research and clinical settings for the analysis of methazolamide.

References

Application Notes and Protocols: Developing a Liquid-Liquid Extraction Protocol for Methazolamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methazolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma. Accurate and reliable quantification of Methazolamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid-liquid extraction (LLE) is a widely used sample preparation technique that offers a robust method for isolating and concentrating analytes from complex sample matrices such as plasma and urine. This document provides a detailed protocol for the liquid-liquid extraction of Methazolamide from biological fluids, along with key physicochemical properties, analytical considerations, and strategies for method optimization.

Physicochemical Properties of Methazolamide

A thorough understanding of the physicochemical properties of Methazolamide is essential for developing an effective LLE protocol.

| Property | Value | Implication for LLE |

| Molecular Formula | C₅H₈N₄O₃S₂ | - |

| Molecular Weight | 236.28 g/mol | - |

| pKa | 7.30 | As a weakly acidic compound, the pH of the aqueous phase can be adjusted to control its ionization state and facilitate extraction into an organic solvent. |

| logP (XLogP3) | 0.1 | Indicates relatively low lipophilicity, suggesting that a moderately polar organic solvent will be effective for extraction. |

| Water Solubility | Slightly soluble | Solubility in the aqueous phase is a key factor in partitioning behavior. |

Recommended Liquid-Liquid Extraction Protocol (Ethyl Acetate)

This protocol is based on a validated method for the determination of Methazolamide in whole blood, plasma, and urine.[1]

Materials and Reagents

-

Methazolamide reference standard

-

Internal Standard (IS), e.g., Acetazolamide

-

Ethyl acetate (HPLC grade)

-

Phosphate buffer (pH 8.0)

-

Glycine buffer (pH 10.0)

-

Diethyl ether (HPLC grade)

-

Deionized water

-

Drug-free human plasma or urine for standards and quality controls

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

HPLC-UV system

Experimental Protocol

-

Sample Preparation:

-

To 1.0 mL of plasma or urine sample in a centrifuge tube, add the internal standard.

-

Vortex briefly to mix.

-

-

Liquid-Liquid Extraction:

-

Add 5.0 mL of ethyl acetate to the sample.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

-

Wash Step:

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean centrifuge tube.

-

Add 2.0 mL of phosphate buffer (pH 8.0) to the organic extract.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Back-Extraction:

-

Transfer the washed organic layer to a new tube.

-

Add 1.0 mL of glycine buffer (pH 10.0).

-

Vortex for 2 minutes to back-extract Methazolamide into the alkaline aqueous phase.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Final Wash and Reconstitution:

-

Carefully transfer the lower aqueous layer (glycine buffer) to a clean tube.

-

Add 2.0 mL of diethyl ether and vortex for 1 minute to remove any remaining organic impurities.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Aspirate and discard the upper ether layer.

-

The remaining aqueous layer is ready for injection into the HPLC system.

-

HPLC-UV Analysis Conditions

-

Column: C-18, 5 µm

-

Mobile Phase: 0.05 M sodium acetate (pH 4.0) and acetonitrile (80:20, v/v)[1]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 285 nm[1]

-

Injection Volume: 20 µL

Quantitative Data Summary

The following table summarizes the performance characteristics of the described ethyl acetate LLE protocol.[1]

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (RSD) | 3.1% - 7.9% |

| Inter-day Precision (RSD) | < 8% |

| Recovery | Data not explicitly provided in the source, but the method was successfully used for in-vivo sample analysis. |

Alternative Liquid-Liquid Extraction Solvents

While ethyl acetate is a proven solvent, other solvents can be explored for the extraction of sulfonamides. The choice of solvent should be guided by the polarity of the analyte and the sample matrix. Alternative solvents to consider include:

-

Methyl t-butyl ether (MTBE): Offers good recovery for many acidic drugs and forms a distinct layer from the aqueous phase.

-

Dichloromethane: A versatile solvent, but its use is becoming less common due to safety and environmental concerns.

-

Mixtures of solvents: A combination of a polar and a non-polar solvent can be used to fine-tune the extraction efficiency.

Method validation, including determination of recovery, precision, and matrix effects, is essential when developing a protocol with a new solvent system.

Mitigating Matrix Effects

Biological matrices contain endogenous components that can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS or co-eluting peaks in HPLC-UV.[2] Strategies to minimize matrix effects include:

-

pH Adjustment: Optimizing the pH of the sample and extraction buffers can improve the selectivity of the extraction.

-

Back-Extraction: As described in the protocol, a back-extraction step is a highly effective way to clean up the sample.

-

Solvent Selection: Choosing a solvent that selectively extracts the analyte of interest while leaving behind interfering components is crucial.

-

Use of an Internal Standard: A stable, isotopically labeled internal standard is the best way to compensate for matrix effects and variations in extraction efficiency.

Experimental Workflow Diagram

Caption: Liquid-liquid extraction workflow for Methazolamide.

References

- 1. Determination of methazolamide concentrations in human biological fluids using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Methazolamide Administration in Mouse Models of Glaucoma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of methazolamide in mouse models of glaucoma. This document outlines the mechanism of action, experimental design considerations, and step-by-step procedures for drug administration and evaluation of its therapeutic effects.

Introduction

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible vision loss. A primary risk factor for glaucoma is elevated intraocular pressure (IOP). Methazolamide is an oral carbonic anhydrase inhibitor that reduces IOP by decreasing the production of aqueous humor.[1][2][3] It is a valuable tool for preclinical studies in mouse models of glaucoma to investigate its neuroprotective effects and potential for slowing disease progression.

Mechanism of Action

Methazolamide is a potent inhibitor of carbonic anhydrase, an enzyme crucial for the formation of bicarbonate ions in the ciliary processes of the eye.[1][2] By inhibiting this enzyme, methazolamide reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[1][3] Due to its relatively good lipid solubility and low plasma protein binding, methazolamide readily diffuses into tissues.[4]

Signaling Pathway of Methazolamide in Reducing Intraocular Pressure

Caption: Mechanism of methazolamide in lowering IOP.

Experimental Design and Protocols

Mouse Models of Glaucoma

Several mouse models can be utilized to study glaucoma. The choice of model depends on the specific research question.

-

DBA/2J Mouse (Chronic Glaucoma): This inbred strain develops a spontaneous, age-related increase in IOP due to iris pigment dispersion, leading to optic nerve degeneration that closely mimics human pigmentary glaucoma.[5]

-

Microbead Occlusion Model (Inducible Ocular Hypertension): This model involves injecting microbeads into the anterior chamber of the eye to obstruct aqueous humor outflow, leading to a rapid and sustained elevation of IOP.

-

Episcleral Vein Cauterization (Inducible Ocular Hypertension): Cauterizing the episcleral veins impedes aqueous humor drainage, resulting in elevated IOP.

Methazolamide Administration Protocol

This protocol details the oral administration of methazolamide to mouse models of glaucoma.

Materials:

-

Methazolamide powder

-

Sterile water

-

Weighing scale

-

Mortar and pestle (optional, for pulverizing tablets)

-

Magnetic stirrer and stir bar

-

Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, curved with a ball tip for adult mice)[6]

-

Syringes (1 mL)

Vehicle Preparation (0.5% Methylcellulose):

-

Heat approximately one-third of the required volume of sterile water to 60-80°C.

-

Slowly add the methylcellulose powder to the hot water while stirring vigorously with a magnetic stirrer.

-

Once the methylcellulose is dispersed, remove the solution from the heat and add the remaining two-thirds of the volume as cold sterile water.

-

Continue stirring until the solution is uniform and clear. Store at 4°C.

Methazolamide Suspension Preparation:

-

Calculate the required amount of methazolamide based on the desired dose (e.g., 2 mg/kg) and the number and weight of the mice.

-

Weigh the methazolamide powder accurately. If using tablets, pulverize them to a fine powder using a mortar and pestle.

-

Gradually add the 0.5% methylcellulose vehicle to the powder while triturating or stirring to form a homogenous suspension. A common dosing volume for oral gavage in mice is 5-10 mL/kg.[8]

Oral Gavage Administration:

-

Weigh each mouse to determine the precise volume of the methazolamide suspension to be administered.

-

Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and align the head with the body.

-

Insert the gavage needle gently into the mouth, passing it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

-

Once the needle is in the stomach, administer the suspension slowly.

-

Withdraw the needle gently and return the mouse to its cage.

-

Monitor the mouse for any signs of distress after the procedure.

Experimental Workflow for Methazolamide Administration

Caption: Experimental workflow for methazolamide treatment.

Dosing Regimen

| Parameter | Recommendation | Rationale/Reference |

| Dose | 1 - 2 mg/kg body weight | Effective in animals for lowering IOP.[4] |

| Route of Administration | Oral Gavage | Precise dosing, common for preclinical studies.[8] |

| Vehicle | 0.5% Methylcellulose in sterile water | Commonly used, safe vehicle for oral gavage in mice.[6][7] |

| Frequency | Once or twice daily | Based on the 14-hour half-life in humans, aiming for sustained IOP reduction.[9] |

| Duration | 4 - 12 weeks (Inducible models) 3 - 6 months (DBA/2J model) | To allow for significant RGC loss and optic nerve damage to occur in control groups. |

Outcome Measures and Protocols